molecular formula C9H15N3O2 B13079649 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid

Cat. No.: B13079649
M. Wt: 197.23 g/mol
InChI Key: XVALGZSJWFEETO-UHFFFAOYSA-N
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Description

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction requires precise control of temperature and pH to ensure the formation of the desired triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features.

    1,2,3-Triazole: Another triazole derivative with different nitrogen atom positions.

    Thiadiazole: A related heterocyclic compound with sulfur and nitrogen atoms.

Uniqueness

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-(4,5-dimethyl-1,2,4-triazol-3-yl)-3-methylbutanoic acid

InChI

InChI=1S/C9H15N3O2/c1-5(2)7(9(13)14)8-11-10-6(3)12(8)4/h5,7H,1-4H3,(H,13,14)

InChI Key

XVALGZSJWFEETO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C(C(C)C)C(=O)O

Origin of Product

United States

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